molecular formula C13H7BrO2 B14086567 5-Bromo-9-hydroxy-1H-phenalen-1-one CAS No. 10505-84-7

5-Bromo-9-hydroxy-1H-phenalen-1-one

Katalognummer: B14086567
CAS-Nummer: 10505-84-7
Molekulargewicht: 275.10 g/mol
InChI-Schlüssel: HMCIFXJZUWVEGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-9-hydroxy-1H-phenalen-1-one: is a chemical compound with the molecular formula C13H7BrO2 . It is a derivative of phenalenone, characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 9th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-9-hydroxy-1H-phenalen-1-one typically involves the bromination of 9-hydroxy-1H-phenalen-1-one. One common method is the Negishi coupling reaction , which involves the reaction of this compound with a suitable organozinc reagent . The reaction conditions often include the use of a palladium catalyst and a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-9-hydroxy-1H-phenalen-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of 5-bromo-9-oxo-1H-phenalen-1-one.

    Reduction: Formation of 9-hydroxy-1H-phenalen-1-one.

    Substitution: Formation of various substituted phenalenones, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-9-hydroxy-1H-phenalen-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its use in photodynamic therapy due to its ability to generate singlet oxygen.

Wirkmechanismus

The mechanism of action of 5-Bromo-9-hydroxy-1H-phenalen-1-one, particularly in photodynamic therapy, involves the generation of singlet oxygen upon exposure to light. This singlet oxygen can cause damage to cellular components, leading to cell death. The compound’s molecular targets include cellular membranes and nucleic acids, which are susceptible to oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 9-Hydroxy-1H-phenalen-1-one
  • 3-Hydroxy-1H-phenalen-1-one
  • 6-Hydroxy-1H-phenalen-1-one
  • 2-Hydroxy-9-phenyl-1H-phenalen-1-one

Uniqueness

5-Bromo-9-hydroxy-1H-phenalen-1-one is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. The bromine atom allows for further functionalization through substitution reactions, while the hydroxyl group contributes to its photodynamic properties .

Eigenschaften

CAS-Nummer

10505-84-7

Molekularformel

C13H7BrO2

Molekulargewicht

275.10 g/mol

IUPAC-Name

5-bromo-9-hydroxyphenalen-1-one

InChI

InChI=1S/C13H7BrO2/c14-9-5-7-1-3-10(15)13-11(16)4-2-8(6-9)12(7)13/h1-6,15H

InChI-Schlüssel

HMCIFXJZUWVEGI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=O)C=CC3=C2C1=CC(=C3)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.